molecular formula C11H23NO B13272642 N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine

N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine

Cat. No.: B13272642
M. Wt: 185.31 g/mol
InChI Key: CGXNICXSPIHZIE-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine is a cyclohexanamine derivative featuring a 4-methylcyclohexyl backbone substituted with a 2-ethoxyethylamine group. The ethoxyethyl side chain likely enhances solubility in polar solvents compared to bulkier hydrophobic substituents, a property critical for bioavailability in drug design .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine

InChI

InChI=1S/C11H23NO/c1-3-13-9-8-12-11-6-4-10(2)5-7-11/h10-12H,3-9H2,1-2H3

InChI Key

CGXNICXSPIHZIE-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CCC(CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with 2-ethoxyethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into more saturated amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of amine metabolism and enzyme interactions.

    Industry: It serves as a precursor for the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine involves its interaction with biological targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Key Observations :

  • The ethoxyethyl group in the target compound balances hydrophilicity and flexibility, contrasting with the aromatic thiophene or rigid triazolo-pyridine moieties in analogs.
  • 4-Methylcyclohexane is common in several analogs, suggesting steric effects at the cyclohexane ring may influence conformational stability .

Physicochemical Properties

Property Target Compound (Inferred) 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine N-[1-(2,4-dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine
Molecular Weight ~227.37 g/mol 279.42 g/mol 319.45 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.8 (higher lipophilicity due to thiophene) ~2.1 (polar methoxy groups reduce lipophilicity)
Water Solubility Moderate Low Moderate-High

Notable Trends:

  • Methoxy groups (as in ) improve solubility but may reduce membrane permeability.

Biological Activity

N-(2-ethoxyethyl)-4-methylcyclohexan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a methyl substituent and an ethoxyethyl amine group. Its molecular formula is C_{13}H_{25}N, with a molecular weight of approximately 213.37 g/mol. The presence of the amine group suggests that the compound can engage in hydrogen bonding, which may enhance its solubility and reactivity in biological systems.

The mechanism of action for this compound involves interactions with various molecular targets such as enzymes and receptors. The ethoxyethyl group may enhance the compound's ability to penetrate cell membranes, facilitating cellular uptake. This property is crucial for influencing biological responses and potentially modulating enzyme activities or receptor binding.

Biological Activity

Preliminary studies indicate that this compound exhibits significant pharmacological properties. It has been shown to interact with cellular targets, affecting enzyme activities and receptor binding. The compound's unique ethoxyethyl substituent may play a pivotal role in modulating these interactions, suggesting its potential as a lead compound in drug design.

Table 1: Summary of Biological Activities

Activity Description
Enzyme Interaction May influence enzyme activities through binding interactions
Receptor Binding Potential interactions with various receptors affecting signaling pathways
Cell Membrane Penetration Enhanced permeability due to ethoxyethyl group, facilitating cellular uptake
Pharmacological Properties Exhibits significant pharmacological effects in preliminary studies

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies : Research indicates that this compound can inhibit specific enzyme activities, suggesting potential applications in treating diseases where these enzymes play a critical role .
  • Cellular Uptake Studies : Investigations into the cellular uptake mechanisms revealed that the ethoxyethyl moiety significantly enhances membrane permeability, allowing for greater bioavailability of the compound within cells.
  • Comparative Studies : Comparative analysis with structurally similar compounds showed that slight modifications in the chemical structure could lead to substantial differences in biological activity, emphasizing the importance of structural features in drug design.

Future Directions

Further investigations are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
  • In vivo Studies : Conducting animal studies to assess pharmacokinetics, efficacy, and safety profiles.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the compound's structure affect its biological activity to optimize its pharmacological properties.

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